molecular formula C15H11N3O3 B6038058 N-(1H-1,3-benzimidazol-2-yl)-1,3-benzodioxole-5-carboxamide

N-(1H-1,3-benzimidazol-2-yl)-1,3-benzodioxole-5-carboxamide

Cat. No.: B6038058
M. Wt: 281.27 g/mol
InChI Key: OKUQZOKOXFYMAJ-UHFFFAOYSA-N
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Description

N-(1H-1,3-benzimidazol-2-yl)-1,3-benzodioxole-5-carboxamide is a complex organic compound that features a benzimidazole moiety. Benzimidazoles are a class of heterocyclic aromatic organic compounds known for their significant roles in various fields, including pharmaceuticals, dyes, and polymers.

Preparation Methods

The synthesis of N-(1H-1,3-benzimidazol-2-yl)-1,3-benzodioxole-5-carboxamide typically involves multiple steps. One common method includes the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in DMSO to yield 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde. This intermediate is then reacted with thiosemicarbazide in ethanol at reflux temperature to produce the final compound .

Chemical Reactions Analysis

N-(1H-1,3-benzimidazol-2-yl)-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including nucleophilic aromatic substitution. Common reagents used in these reactions include thiosemicarbazide and 4-fluorobenzaldehyde. The major products formed from these reactions are typically derivatives of the benzimidazole moiety .

Scientific Research Applications

This compound has a wide range of scientific research applications. It is used in the development of poly (ADP-ribose) polymerase (PARP) inhibitors for cancer treatment, showcasing exceptional potency against both PARP-1 and PARP-2 enzymes. Additionally, it has significant antimicrobial properties, being effective against pathogens such as Escherichia coli and Staphylococcus aureus. The compound also exhibits antioxidant activities, making it valuable in various biological and medical research.

Mechanism of Action

The mechanism of action of N-(1H-1,3-benzimidazol-2-yl)-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, benzimidazoles are known to bind to tubulin proteins, disrupting microtubule assembly and the formation of spindles during cell division. This disruption leads to the malsegregation of chromosomes, which is a critical aspect of its anticancer activity .

Comparison with Similar Compounds

N-(1H-1,3-benzimidazol-2-yl)-1,3-benzodioxole-5-carboxamide can be compared with other benzimidazole derivatives such as N-(1H-1,3-benzimidazol-2-yl)benzenesulfonamide and 3-(1H-1,3-benzimidazol-2-yl)-2,7-dimethoxyquinoline. These compounds share similar structural features but differ in their specific functional groups and biological activities. For example, N-(1H-1,3-benzimidazol-2-yl)benzenesulfonamide is known for its antimicrobial properties, while 3-(1H-1,3-benzimidazol-2-yl)-2,7-dimethoxyquinoline has been studied for its antioxidant activities .

Properties

IUPAC Name

N-(1H-benzimidazol-2-yl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3/c19-14(9-5-6-12-13(7-9)21-8-20-12)18-15-16-10-3-1-2-4-11(10)17-15/h1-7H,8H2,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKUQZOKOXFYMAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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